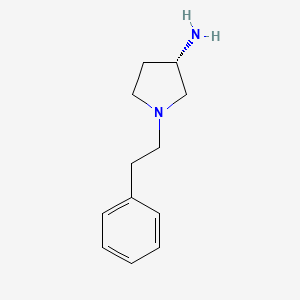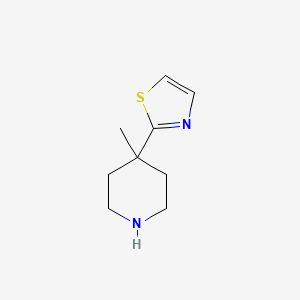
6-chloro-8-fluoro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Coronene Diimide can be synthesized through a series of chemical reactions involving the functionalization of coronene. The synthesis typically involves the introduction of imide groups to the coronene structure. This process can be achieved through the reaction of coronene with an appropriate imide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Coronene Diimide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities of the compound, ensuring consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Coronene Diimide undergoes various types of chemical reactions, including:
Oxidation: Coronene Diimide can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Coronene Diimide to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the Coronene Diimide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of Coronene Diimide, such as quinones, hydroquinones, and substituted coronenes.
Scientific Research Applications
Coronene Diimide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology: Investigated for its potential interactions with biological molecules and its role in bioimaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Coronene Diimide involves its interaction with molecular targets through π-π stacking and charge transfer interactions. These interactions can modulate the electronic properties of the compound, making it suitable for applications in electronic devices. The pathways involved include the formation of charge transfer complexes and the modulation of exciton dynamics.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Diimide: Similar in structure but with different electronic properties.
Perylene Diimide: Known for its strong fluorescence and use in organic electronics.
Anthracene Diimide: Exhibits unique photophysical properties.
Uniqueness
Coronene Diimide is unique due to its larger conjugated system, which enhances its electronic properties and makes it suitable for applications in advanced materials and electronic devices.
Properties
IUPAC Name |
6-chloro-8-fluoro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDIIQWJWFZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2R)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B7978550.png)

